(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Brand Name: Vulcanchem
CAS No.: 1024754-31-1
VCID: VC5551867
InChI: InChI=1S/C24H22N2O/c1-24(2,3)22-21(23(27)26(25-22)19-13-5-4-6-14-19)16-18-12-9-11-17-10-7-8-15-20(17)18/h4-16H,1-3H3/b21-16-
SMILES: CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C24H22N2O
Molecular Weight: 354.453

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 1024754-31-1

Cat. No.: VC5551867

Molecular Formula: C24H22N2O

Molecular Weight: 354.453

* For research use only. Not for human or veterinary use.

(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one - 1024754-31-1

Specification

CAS No. 1024754-31-1
Molecular Formula C24H22N2O
Molecular Weight 354.453
IUPAC Name (4Z)-5-tert-butyl-4-(naphthalen-1-ylmethylidene)-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C24H22N2O/c1-24(2,3)22-21(23(27)26(25-22)19-13-5-4-6-14-19)16-18-12-9-11-17-10-7-8-15-20(17)18/h4-16H,1-3H3/b21-16-
Standard InChI Key ZXERCNQUZWABHC-PGMHBOJBSA-N
SMILES CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrazol-5-one core (a five-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at positions 1, 3, and 4. The tert-butyl group at position 3 introduces steric bulk, while the (4Z)-naphthalen-1-ylmethylidene moiety at position 4 creates a conjugated system extending into the naphthalene ring. The phenyl group at position 1 contributes to planar rigidity. The (4Z) configuration denotes the cis geometry of the exocyclic double bond between the pyrazole and naphthalene systems, a critical factor in electronic delocalization .

Table 1: Key Bond Lengths and Angles (DFT Calculations)

ParameterValue (Å/°)Reference Compound
C3–N7 (pyrazole)1.2991.287–1.300
C1–N8 (pyrazole)1.4821.479–1.490
C4–C9 (exocyclic double bond)1.4351.430–1.445
N1–C2–N7 angle116.5°115.0–117.5°

These parameters, derived from density functional theory (DFT) studies of analogous pyrazolones, suggest strong conjugation across the pyrazole-naphthalene interface, stabilizing the (4Z) configuration .

Spectroscopic Profiles

Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl (C=O) group in pyrazol-5-ones typically appear at 1,680–1,710 cm⁻¹, while the exocyclic C=C bond resonates near 1,580–1,600 cm⁻¹ . The tert-butyl C-H stretches are observed at 2,850–2,970 cm⁻¹.
NMR Spectroscopy:

  • ¹H NMR: The naphthalene protons resonate as multiplet signals at δ 7.3–8.2 ppm. The pyrazole protons (H-4 and H-5) appear as doublets near δ 6.8–7.2 ppm (J = 10–12 Hz), with the tert-butyl group as a singlet at δ 1.3–1.5 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is deshielded to δ 165–170 ppm, while the exocyclic double bond carbons appear at δ 120–130 ppm .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Claisen-Schmidt Condensation: A ketone (e.g., 3-tert-butyl-1-phenyl-1H-pyrazol-5-one) reacts with naphthalene-1-carbaldehyde under acidic conditions to form a chalcone intermediate.

  • Cyclization: Microwave-assisted cyclization with hydrazine hydrate yields the pyrazolone core. This method, adapted from analogous syntheses , achieves yields of 65–75% with reduced reaction times (20–30 minutes).

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CBalances kinetics and thermal degradation
Microwave Power300 WEnhances reaction rate without side products

Computational Insights

Electronic Structure and Reactivity

DFT calculations at the B3LYP/6-31G(d,p) level reveal:

  • Frontier Molecular Orbitals: The HOMO (-5.82 eV) is localized on the naphthalene system, while the LUMO (-2.15 eV) spans the pyrazole ring, indicating charge transfer upon excitation .

  • Non-Linear Optical (NLO) Properties: The first hyperpolarizability (β₀) is calculated at 12.5 × 10⁻³⁰ esu, surpassing urea (β₀ = 0.65 × 10⁻³⁰ esu), suggesting utility in photonic devices .

Table 3: Comparative NLO Properties

Compoundβ₀ (×10⁻³⁰ esu)
Urea0.65
Target Compound12.5
M1 (Reference) 9.8

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